(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid
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Overview
Description
Selective, potent inhibitor of MMP-8; High Quality Biochemicals for Research Uses
Scientific Research Applications
Antineoplastic Activity
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid and its derivatives have been studied for their potential antineoplastic (anti-cancer) activity. Research has demonstrated encouraging results in both in vitro and in vivo studies against various human cancer cell lines, including breast cancer, leukemia, ovarian cancer, colon adenocarcinoma, and kidney carcinoma. These studies indicate the compound's potential as an antineoplastic agent (Dutta et al., 2014), (Dutta et al., 2015).
Gelation Properties
In another study, researchers explored the gelation properties of this compound derivatives. Specifically, they investigated how the substitution of the amide group with a sulfonamide moiety influences gelation ability and properties, including gel-to-sol transition temperature, mechanical properties, and gelation kinetics. This research provides insights into the application of these compounds in creating supramolecular gels, which have potential uses in various industries (Alegre-Requena et al., 2020).
Antibacterial Activity
The compound has also been studied in the context of developing sensitive assays for detecting sulfonamide antibiotics, which are commonly used in the veterinary field. This application is crucial for ensuring food safety, as it aids in the detection of antibiotic residues in food products like milk (Adrián et al., 2009).
Material Science Applications
In material science, derivatives of this compound have been utilized in synthesizing macrocyclic aromatic ether sulfones and other compounds. These materials are notable for their potential applications in ion exchange, catalysis, and separations due to their unique structural and chemical properties (Rodewald & Ritter, 1997).
Enzymatic Synthesis and Drug Metabolism
The compound has also been used in the enzymatic synthesis of drug metabolites and the study of drug metabolism. This application is particularly relevant in pharmaceutical research for understanding how drugs are metabolized and transformed in the body, which is critical for drug development and safety assessments (Zmijewski et al., 2006).
Properties
CAS No. |
193808-18-3 |
---|---|
Molecular Formula |
C17H17NO6S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22)/t15-/m1/s1 |
InChI Key |
IQGHPUPMOUUHPP-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Synonyms |
2(R)-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid; Compound C; N-(4-Biphenylylsulfonyl)-D-glutamic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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